1-(4-Hydroxyphenyl)pyridin-2(1H)-one
Overview
Description
“1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is a chemical compound that has been studied for its potential biological activities . It is known to have a low molecular weight . The compound is also known as 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenol .
Synthesis Analysis
The synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” and similar compounds often involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired properties of the final product .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is complex and involves several key components . For example, a suitably sized tri-fluoromethyl was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are complex and require careful control of conditions . The reactions often involve the use of catalysts and specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are influenced by its molecular structure . For example, it has a melting point of 204-206°C .Scientific Research Applications
Manganese Benzoate Complexes : A study found that derivatives of pyridine, such as 4-(hydroxymethyl)pyridine, can be used to create manganese benzoate complexes with mixed-valence properties and strong antiferromagnetic coupling (Stamatatos et al., 2006).
Pharmacological Applications : New heterocycle compounds derived from this class of chemicals have shown promising biological activity. For instance, they have potential for treating children's bronchial pneumonia through TNF- and IL-1 release and NF-B activation (Xiao-fang Ding & Xiao Zhong, 2022).
Antibacterial and Antifungal Properties : Synthesized derivatives such as pyridone and chromenopyridone have shown promising anti-inflammatory, ulcerogenic, and antipyretic properties, indicating potential for future pharmaceutical applications (Fayed et al., 2021).
Non-Linear Optics and Reactivity : A study on a new heterocycle-based molecule, CFPDPPO, derived from this compound, has shown potential applications in non-linear optics, reactivity, and stability (Murthy et al., 2017).
HIV-1 Reverse Transcriptase Inhibition : Certain pyridinone derivatives have been identified as potent non-nucleoside inhibitors of the human immunodeficiency virus type 1 specific reverse transcriptase, offering potential in HIV treatment (Dollé et al., 1995).
Organic Electronics Applications : Imidazole derivatives of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one capable of excited-state intramolecular proton transfer (ESIPT) have been synthesized, demonstrating luminescence in the solid state and potential applications in organic electronics (Shekhovtsov et al., 2023).
Future Directions
properties
IUPAC Name |
1-(4-hydroxyphenyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWDXURTHUZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475291 | |
Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
859538-51-5 | |
Record name | 1-(4-Hydroxyphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859538-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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